molecular formula C13H17N3O9 B584369 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester CAS No. 81997-92-4

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester

Cat. No. B584369
CAS RN: 81997-92-4
M. Wt: 359.291
InChI Key: MPMKPOBPFWONGP-LWYAWAMPSA-N
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Description

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is a compound of immense versatility, finding utility in the remarkable realm of biomedicine . Its manifold applications span from facilitating drug discovery to enabling targeted therapy .


Synthesis Analysis

Highly stereoselective synthesis of 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides is achieved via a gold-catalyzed S N 2 glycosylation . The glycosyl donors feature a designed 1-naphthoate leaving group containing an amide group . Upon gold activation of the leaving group, the amide group is optimally positioned to direct an S N 2 attack by an acceptor via H-bonding interaction .


Molecular Structure Analysis

The molecular formula of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is C13H17N3O9 . Its molecular weight is 359.29 .


Chemical Reactions Analysis

The reaction of this compound with the primary acceptor A1 resulted in near inversion of the α/β ratio of the product 2aa at 1:16, suggesting high levels of S N 2 glycosylation .

Scientific Research Applications

Insulinotropic Effects

The polyacetate esters of monosaccharides, including compounds similar to 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, have been studied for their insulinotropic actions. These compounds can stimulate insulin release or inhibit glucose-stimulated insulin secretion in pancreatic islets. The research suggests a dual mode of action of these esters involving both the metabolic response to their sugar moieties and a direct effect of the esters themselves on specific receptor systems. These properties make them potential tools for treating non-insulin-dependent diabetes mellitus (Malaisse et al., 1998).

Effect on Neurobehavioral Toxicity

Studies on related esters, such as 2,4-Dichlorophenoxyacetic acid-n-butyl Ester (2,4-D ester), have highlighted their neurobehavioral toxicity and tolerance. The research indicates that exposure to these compounds can affect behavior, and there is a rapid development of tolerance to the behavioral deficits with repeated exposures. This insight is crucial for understanding the potential neurobehavioral implications of similar ester compounds (Schulze & Dougherty, 1988).

Role in Mutagenicity

Research on 5-aza-2'-deoxycytidine, which shares some structural similarities with 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, indicates its mutagenic properties. This mutagenicity is mediated by the mammalian DNA methyltransferase, providing insights into the mechanisms by which these types of compounds can induce mutations in vivo. This understanding is essential for evaluating the potential risks associated with the use of similar compounds (Jackson-Grusby et al., 1997).

Neuroprotective Activity

Isolated fractions from Biophytum sensitivum, including compounds structurally related to 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, have demonstrated neuroprotective effects. These effects are evident in models of dementia induced by specific esters, suggesting potential therapeutic applications for these types of compounds in treating neurodegenerative disorders (Bandaru, Ramu, & Vidhyadhara, 2020).

properties

IUPAC Name

methyl (2S,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O9/c1-5(17)22-9-8(15-16-14)13(24-7(3)19)25-11(12(20)21-4)10(9)23-6(2)18/h8-11,13H,1-4H3/t8-,9-,10-,11+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKPOBPFWONGP-LWYAWAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)C(=O)OC)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1N=[N+]=[N-])OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747071
Record name Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester

CAS RN

81997-92-4
Record name Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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